D-Tyrosine

Description

Historical Context of D-Amino Acid Discovery and Significance

The concept of optical activity in organic molecules, a phenomenon linked to chirality, was recognized in the early 19th century. Louis Pasteur's work in 1851 on the optical activity of asparagine and aspartic acid was pivotal in understanding that this property arose from the different spatial arrangements around a carbon atom. thieme-connect.com

For a considerable time, D-amino acids were largely considered "non-native" or artificial products, with the prevailing view being that only L-amino acids were biologically relevant, particularly in higher organisms. tandfonline.comthieme-connect.comresearchgate.net However, this perspective began to change with the discovery of D-amino acids in various natural sources. In the 1930s and 1940s, D-amino acids were isolated from natural products like alkaloids and antibiotics produced by bacteria. nih.gov A significant finding in 1945 revealed D-alanine as a growth factor for certain bacteria, ultimately demonstrating its essential role in bacterial cell wall peptidoglycan. jst.go.jp The presence of D-amino acids in bacterial cell walls became a key area of research in the 1950s. nih.gov

Further advancements in analytical techniques allowed for the detection and identification of free and peptide-bound D-amino acids in a wider range of organisms, including higher organisms, challenging the earlier notion of their limited biological presence. thieme-connect.comresearchgate.net The first free D-amino acid found in animals was D-alanine, isolated from insect blood in the 1950s. researchgate.netjst.go.jp

The historical understanding of D-amino acids has evolved from viewing them as rare and biologically insignificant to recognizing their widespread occurrence and diverse functional roles across different life forms. tandfonline.comthieme-connect.com

Overview of D-Tyrosine within the D-Amino Acid Landscape

While L-amino acids are the standard building blocks for ribosomal protein synthesis, D-amino acids like this compound exist in nature in various contexts. They can be found in bacteria, plants, invertebrates, and vertebrates, either in free form or incorporated into peptides and proteins. wikipedia.orgtandfonline.comthieme-connect.comnih.gov

D-amino acids in peptides or proteins can arise from post-translational modification of L-amino acid residues, a process involving epimerization at the α-carbon. nih.gov In some prokaryotes, they are incorporated through non-ribosomal biosynthesis. nih.gov

Compared to the more extensively studied D-serine and D-aspartate, which are known for their neuromodulatory roles in mammals, research on the specific functions of this compound is ongoing. wikipedia.orgjst.go.jpnih.govmdpi.commdpi.com However, this compound has been identified as a metabolite in organisms like Escherichia coli. nih.gov Studies have also indicated that this compound levels can be higher in certain cancer cells compared to non-tumorigenic cells, although the difference may be less pronounced than for other D-amino acids like D-aspartate and D-serine. mdpi.com

Research into peptides containing D-amino acids, including this compound, has explored their potential applications. For instance, peptides containing this compound phosphate (B84403) have been investigated for their ability to serve as substrates for endogenous enzymes like phosphatases, potentially influencing cellular responses. acs.org

The presence and roles of D-amino acids, including this compound, vary across species and biological systems, highlighting their specific, rather than general, functions compared to their L-counterparts. tandfonline.comthieme-connect.comresearchgate.net

Fundamental Role of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept with profound implications in biological systems. wikipedia.orgnumberanalytics.comchiralpedia.com Most molecules essential for life, including amino acids (except glycine), carbohydrates, nucleic acids, and enzymes, are chiral. thoughtco.comwikipedia.orgchiralpedia.comthe-innovation.orgletstalkacademy.comcmu.edu

The handedness of chiral molecules is critical for their interactions with other molecules in biological environments. Biological processes often exhibit high stereoselectivity, meaning that enzymes, receptors, and other biomolecules can distinguish between enantiomers and interact specifically with one form over the other. numberanalytics.comchiralpedia.comthe-innovation.org This specificity is essential for the proper functioning of metabolic pathways, signal transduction, and molecular recognition events. numberanalytics.comchiralpedia.comthe-innovation.org

For example, proteins, being composed of chiral L-amino acids, fold into specific three-dimensional structures that are crucial for their activity and interactions. chiralpedia.com The active sites of enzymes are often chiral, allowing them to bind to and act upon specific enantiomers of their substrates. chiralpedia.com Similarly, receptors on cell surfaces are chiral and can selectively bind to chiral signaling molecules. numberanalytics.com

The distinct biological activities of enantiomers are particularly evident in the context of pharmaceuticals, where one enantiomer of a drug may be therapeutically active while the other is inactive or even toxic. numberanalytics.com This highlights the critical importance of chirality control in the synthesis and application of biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

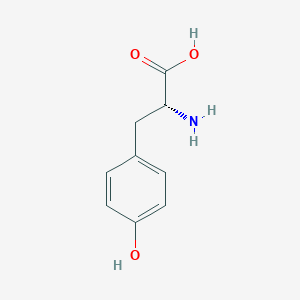

(2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883441 | |

| Record name | D-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-02-5 | |

| Record name | D-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Tyrosine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5G9JQ7GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolism of D Tyrosine

Endogenous Production Pathways

The endogenous production of D-tyrosine occurs through different pathways in microorganisms compared to its presence and metabolism in mammals.

Microbial Synthesis Mechanisms

Microorganisms employ several mechanisms for the synthesis of this compound, often involving enzymatic transformations of related precursors or the L-enantiomer.

This compound can be produced from hydroxyphenylpyruvate using multienzyme systems. One such system involves the coupling of four enzyme reactions: glutamate (B1630785) racemase, thermostable D-amino acid aminotransferase, glutamate dehydrogenase, and formate (B1220265) dehydrogenase. This multi-enzyme system has been successfully employed for the production of aromatic D-amino acids, including this compound, from their corresponding α-keto acids and ammonia. capes.gov.brresearchgate.net In this process, D-glutamate is generated in situ by glutamate dehydrogenase and glutamate racemase from ammonium (B1175870) ion and α-ketoglutarate, with formate dehydrogenase providing NADH for cofactor recycling. researchgate.net Studies have shown that this system can produce significant amounts of this compound with high optical purity. For instance, running the multi-enzyme system for 35 hours yielded 60 g/L of this compound from an equimolar amount of hydroxyphenylpyruvate. capes.gov.brresearchgate.net The efficiency of this production is dependent on factors such as the concentration of ammonium formate and the stability of glutamate racemase. capes.gov.brresearchgate.net

Pure this compound can also be obtained from a racemic mixture of D/L-tyrosine, typically produced through chemical synthesis, by utilizing the selective degradation of L-tyrosine by specific microbes. researchgate.netohio.edu This asymmetric microbial degradation allows for the isolation of the D-enantiomer from the mixture. researchgate.netohio.edu

Glutamate racemase and D-amino acid aminotransferase play key roles in the microbial production of aromatic D-amino acids, including this compound. In some bacteria, such as Bacillus species, D-amino acid transaminase is capable of synthesizing D-glutamate and a broad range of other D-amino acids, including aromatic ones like this compound, from keto acid precursors using D-alanine as the amino donor. nih.gov While many bacteria utilize specific racemases for the direct conversion of L-amino acids to their D-enantiomers, some Bacillus species primarily rely on D-amino acid transaminase for D-glutamate biosynthesis. nih.gov A multi-enzyme system involving glutamate racemase and thermostable D-amino acid aminotransferase has been effectively used for the production of aromatic D-amino acids from α-keto acids and ammonia. capes.gov.brresearchgate.net

Asymmetric Microbial Degradation of L-Tyrosine from Racemic Mixtures

Mammalian Metabolism and Presence in Biological Fluids

In mammals, L-tyrosine is primarily obtained from the diet or synthesized from phenylalanine and is involved in protein synthesis and the biosynthesis of catecholamines and thyroid hormones. wikipedia.orgresearchgate.netroyalsocietypublishing.org The metabolism and presence of this compound in mammals are different from L-tyrosine. This compound is not considered a naturally occurring metabolite in the same way as L-tyrosine and is primarily found in individuals exposed to this compound or its derivatives, technically being part of the human exposome. hmdb.ca

Despite not being a primary endogenous metabolite, detectable levels of free this compound have been found in human urine. mst.eduresearchgate.netmdpi.com Studies using liquid chromatography coupled column methods have identified this compound, along with other D-amino acids like phenylalanine, tryptophan, and leucine, in human urine. mst.eduresearchgate.net The levels of D-amino acids in urine have been reported to range from several hundredths of a percent up to percent levels relative to the corresponding excreted L-amino acids. mst.eduresearchgate.net While the presence of D-amino acids in urine has been noted, there have been no apparent correlations found between the total amount of amino acids excreted and the relative amount of D-enantiomers present. mst.eduresearchgate.net The presence of this compound in human urine has also been investigated in the context of sulfated tyrosine forms, although sulfated D-p-tyrosine was not detected under certain analytical conditions, suggesting that L-p-tyrosine is the predominant sulfated isomer excreted. tandfonline.com The detection and quantification of D-amino acids in biological fluids like urine are challenging due to their typically trace levels and the complexity of the biological matrix, requiring sensitive analytical techniques. mdpi.comchromatographyonline.com

Here is a summary of D-amino acid levels detected in human urine from a research finding:

| D-Amino Acid | Relative Level in Urine (vs. L-enantiomer) | Source Index |

| Phenylalanine | Several hundredths of a percent up to percent levels | mst.eduresearchgate.net |

| Tyrosine | Several hundredths of a percent up to percent levels | mst.eduresearchgate.net |

| Tryptophan | Several hundredths of a percent up to percent levels | mst.eduresearchgate.net |

| Leucine | Several hundredths of a percent up to percent levels | mst.eduresearchgate.net |

It is important to note that while this compound is detectable in human urine, it is not considered a primary product of endogenous mammalian metabolism in the same way as L-tyrosine. Its presence can be linked to various factors, including dietary intake or microbial activity. chromatographyonline.com

Stable Carbon Isotope Diagnostics in Mammalian Metabolism

Stable carbon isotope analysis, specifically focusing on the carboxyl groups of amino acids, is a high-resolution technique used to study mammalian metabolism. This approach can reveal metabolic variations and the fate of amino acids within the body. The carbon isotopic compositions of amino acid carboxyl groups (δ¹³CCARBOXYL) reflect the balance between inputs and metabolic losses, particularly decarboxylation reactions. nih.gov Decarboxylation is a normal part of cellular metabolism and is often associated with significant isotope effects, leading to the enrichment of ¹³C in the residual amino acid pool. plos.org Tyrosine (including potentially this compound, although the cited study primarily discusses L-tyrosine in the context of keratin) has shown divergent δ¹³CCARBOXYL values compared to other non-essential amino acids in mammalian samples, which could be related to factors beyond central intermediary metabolism, such as dietary sources. plos.org

Data Table: Illustrative δ¹³C Variation in Amino Acid Carboxyl Groups

| Amino Acid (Example) | δ¹³CCARBOXYL Variation (‰) | Notes | Source |

| Tyrosine | Divergent from other NEAAs | Could be linked to source inputs not central to intermediary metabolism | Based on plos.org |

| Alanine (B10760859) | Divergent from other NEAAs | Directly linked to glucose metabolism | Based on plos.org |

Note: This table is illustrative based on the findings regarding tyrosine and alanine carboxyl group isotopes and does not provide specific numerical values for this compound due to the focus of the source on general amino acid metabolism.

Influence of Diet and Decarboxylation Pathways on this compound Isotope Variation

The isotopic variation of tyrosine (including this compound) can be influenced by dietary inputs and specific metabolic pathways, such as decarboxylation. plos.org Decarboxylation of tyrosine to form tyramine (B21549) may play a significant role in controlling the δ¹³CCARBOXYL values of tyrosine. plos.org The balance between dietary intake of tyrosine and the activity of specific decarboxylation pathways can contribute to the observed large isotopic variation in tyrosine. plos.org While the cited research focuses on tyrosine in general, these principles are applicable to understanding potential isotopic variations in this compound as well, considering its metabolic processing.

Conversion from L-Tyrosine (Racemization)

Racemization is a process by which an L-amino acid is converted into its D-isomer, and vice versa, resulting in a mixture of both forms (DL-amino acid). The racemization of L-tyrosine can occur under various conditions, including in the presence of organic acid solvents and organic acid anhydrides. google.comresearchgate.net This process involves the destruction of the chiral structure at the alpha-carbon, forming a carbanion intermediate that can then be reprotonated on either side, leading to a racemic mixture. google.com Studies have shown that L-tyrosine can be completely racemized into DL-tyrosine under specific conditions, such as heating in glacial acetic acid with acetic anhydride. google.comresearchgate.net The rate and completeness of racemization are influenced by factors such as temperature and the ratio of reactants. researchgate.net

Data Table: L-Tyrosine Racemization Conditions and Time

| Solvent | Additive | Temperature (°C) | L-Tyrosine:Additive Molar Ratio | Racemization Time (min) | Racemization Rate (%) | Source |

| Glacial acetic acid | Diacetyl oxide | 80 | Not specified | 600 | 100 | Based on google.com |

| Glacial acetic acid | Diacetyl oxide | 80 | Not specified | 140 | 100 | Based on google.com |

| Glacial acetic acid | Diacetyl oxide | 100 | Not specified | 60 | 100 | Based on google.com |

| Glacial acetic acid | Diacetyl oxide | 80 | Not specified | 90 | 100 | Based on google.com |

| Acetic acid | Acetic anhydride | 80-90 | 2:1 | 240 (4 hours) | 100 | Based on researchgate.net |

Note: The specific amount of acetic acid used in the ResearchGate study was 5 mL per gram of L-tyrosine. researchgate.net

Catabolism and Degradation Pathways

Both eukaryotes and prokaryotes possess pathways for the degradation of tyrosine. plos.orgnih.gov These pathways are crucial for metabolizing excess tyrosine and funneling its carbon skeleton into central metabolic routes like the citric acid cycle. nih.gov

General Tyrosine Degradation Pathways in Eukaryotes and Prokaryotes

The degradation of L-tyrosine in both eukaryotes and prokaryotes typically involves a common initial peripheral pathway. plos.org This pathway begins with a transamination reaction, leading to the formation of 4-hydroxyphenylpyruvate (4-OH-PPA). plos.org Subsequently, 4-OH-PPA enters central degradation pathways, such as the homogentisate (B1232598) (HMG) pathway or the homoprotocatechuate (HPC) pathway. plos.org While the cited source specifically mentions L-tyrosine degradation, the general framework of tyrosine catabolism in these organisms provides context for how this compound might also be processed or how its presence could interact with these pathways. Some bacterial strains have been shown to degrade m-tyrosine (an isomer of tyrosine) via the homogentisate central pathway. plos.org

Comparative Analysis of Tyrosine Metabolic Enzymes in Insects and Mammals

There are notable differences in the enzymes involved in tyrosine metabolism between insects and mammals, representing an interesting aspect of molecular evolution. nih.govresearchgate.net Insects tend to possess more homologous enzymes related to tyrosine metabolism compared to mammals. nih.govresearchgate.net This difference is likely linked to the heavy reliance of insects on tyrosine for crucial processes such as cuticle hardening and innate immune responses through melanization. nih.govresearchgate.netroyalsocietypublishing.org While mammals also regulate melanogenesis, their systems have more mechanisms for detoxification, whereas insects accelerate pathways like melanogenesis, potentially leading to increased oxidative pressure. nih.govresearchgate.net

Enzymes involved in tyrosine metabolism in insects participate in pathways that utilize tyrosine as a substrate, as well as its degradation pathway, which ultimately feeds tyrosine carbon skeletons into the Krebs cycle. nih.gov For example, the enzyme aromatic-L-amino acid decarboxylase (DDC) converts tyrosine into tyramine and DOPA into dopamine (B1211576) in Rhodnius prolixus insects. nih.gov In mammals, tyrosine is a precursor for catecholamine neurotransmitters and melanin (B1238610). nih.gov Despite the greater complexity generally associated with mammals, insects have evolved a larger repertoire of tyrosine metabolic enzymes, highlighting the diverse physiological demands for tyrosine metabolites across different taxa. nih.govresearchgate.net

Biological Functions and Mechanisms of Action

Role in Microbial Physiology

D-tyrosine has been shown to influence various aspects of bacterial life, including growth and cell wall synthesis, but its most notable impact is on the formation and dispersal of microbial biofilms. researchgate.netiwaponline.com Studies indicate that this compound can inhibit the growth of several bacterial species, such as Desulfovibrio vulgaris, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, by altering peptidoglycan synthesis in their cell walls. researchgate.net

Inhibition of Biofilm Formation and Dispersal

This compound is recognized for its ability to inhibit the formation of bacterial biofilms and, in some cases, trigger their disassembly. researchgate.netmedchemexpress.com This effect has led to its proposal for applications in biofouling control. researchgate.net The impact of this compound varies depending on the bacterial species and its concentration. researchgate.netnih.gov

This compound significantly reduces bacterial adhesion, a critical initial step in biofilm formation. researchgate.netnih.gov Studies using flow chambers have shown a significant decrease in cell attachment in the presence of this compound. researchgate.net Thermodynamic analysis suggests that this compound increases the total interaction energy, with a notable contribution from Lewis acid-base interactions, leading to a more repulsive environment for bacterial adhesion. nih.govnih.gov Atomic force microscopy has further indicated that this compound decreases the number of hydrogen bonds and adhesion forces, contributing to the inhibition of bacterial adhesion. nih.govnih.gov

This compound also modifies the composition of the extracellular polymeric substances (EPS) matrix, a key component of biofilms. researchgate.netnih.gov The EPS matrix, composed of exopolysaccharides, proteins, and extracellular DNA (eDNA), acts as a protective barrier and facilitates bacterial adhesion. rsc.orgfrontiersin.org

This compound has a notable and varied impact on EPS production in different bacteria. researchgate.netnih.gov For instance, in Pseudomonas aeruginosa, extracellular protein content decreased in the presence of this compound. researchgate.netnih.gov Conversely, in Bacillus subtilis, extracellular protein increased. researchgate.netnih.gov The effect on exopolysaccharides also differs; P. aeruginosa showed increased exopolysaccharide production at low this compound concentrations and reduced production at high concentrations, while B. subtilis showed no impact. researchgate.netnih.gov

Research on mixed microorganisms has shown that this compound can significantly decrease the protein and carbohydrate content in EPS. iwaponline.comnih.gov For example, one study reported decreases of 8.21% in protein and 29.53% in carbohydrates in EPS with the addition of this compound. iwaponline.comnih.gov The structural properties of proteins and humic-like acids within the EPS matrix may also be altered by D-amino acids. nih.gov

Here is a table summarizing the impact of this compound on EPS components in different bacteria:

| Bacterial Species | Extracellular Protein | Exopolysaccharides | Source |

| Pseudomonas aeruginosa | Decreased | Increased at low concentrations, reduced at high | researchgate.netnih.gov |

| Bacillus subtilis | Increased | No impact | researchgate.netnih.gov |

| Mixed Microorganisms | Decreased | Decreased | iwaponline.comnih.gov |

This compound has been demonstrated to inhibit bacterial growth and biofilm formation by causing alterations in peptidoglycan synthesis, a crucial component of bacterial cell walls. researchgate.netresearchgate.netmdpi.com D-amino acids can change the physicochemical properties of bacterial cell walls by replacing D-alanine in the peptidoglycan structure. iwaponline.com

While it was initially hypothesized that D-amino acids inhibit biofilms through direct incorporation into peptidoglycan, more recent research suggests that in some bacteria, like Bacillus subtilis, the effect might be indirect. nih.gov Studies have shown that in B. subtilis strains with a functional dtd gene (encoding D-tyrosyl-tRNA deacylase), which prevents misincorporation of D-amino acids into proteins, the bacteria become resistant to the biofilm-inhibitory effects of D-amino acids. nih.gov This suggests that in such cases, the susceptibility to this compound's anti-biofilm effects is largely due to its toxic effects on protein synthesis rather than solely peptidoglycan incorporation. nih.gov However, the ability of D-tryptophan to be incorporated into peptidoglycan in dtd+ cells was still observed. nih.gov

This compound may also affect the protein component of the EPS matrix by interfering with protein synthesis or localization. frontiersin.orgresearchgate.net For instance, it might prevent the proper localization of proteins like TasA in Bacillus subtilis, which are essential for the biofilm's structural scaffold. researchgate.net

The effectiveness of this compound in inhibiting biofilm formation is both species-specific and concentration-dependent. researchgate.netnih.govfrontiersin.orgresearchgate.net Research has revealed a non-monotonic, bi-modal correlation between this compound concentration and its biofilm inhibition effect. researchgate.netnih.gov

Studies on Pseudomonas aeruginosa and Bacillus subtilis have shown that both high (5-200 μM) and low (0.005-0.5 μM, or 5 nM) concentrations of this compound can significantly inhibit biofilm formation. researchgate.netnih.govfrontiersin.org However, intermediate concentrations (e.g., 1-10 μM) may show less or no inhibitory effect. frontiersin.org

The impact on EPS production also varies with concentration and bacterial type. researchgate.netnih.gov For example, exopolysaccharide production by P. aeruginosa is increased at low this compound concentrations but reduced at high concentrations. researchgate.netnih.gov

Different bacterial species exhibit varying sensitivity to this compound and other D-amino acids. researchgate.netresearchgate.net For instance, this compound had a significant effect on the attachment efficiencies of E. coli, B. subtilis, and P. aeruginosa, with the greatest effect observed against B. subtilis. researchgate.net The concentration required for inhibition can also differ significantly between species and even between different D-amino acids acting on the same species. researchgate.netresearchgate.net

Here is a table illustrating species-specific and concentration-dependent effects:

| Bacterial Species | Effective Concentration Range (Inhibition) | Observed Effect on EPS | Source |

| Pseudomonas aeruginosa | 5 nM - 200 μM | Protein decreased; Exopolysaccharides increased at low, reduced at high concentrations | researchgate.netnih.gov |

| Bacillus subtilis | 5 nM - 200 μM | Protein increased; No impact on exopolysaccharides | researchgate.netnih.gov |

| Mixed Microorganisms | 50 μM (Inhibition observed) | Protein and Carbohydrates decreased | iwaponline.comnih.gov |

| E. coli, B. subtilis, P. aeruginosa | Various (Significant reduction in attachment) | Not consistently reported across studies | researchgate.netnih.gov |

Alterations in Bacterial Peptidoglycan Synthesis

Interaction with Cell Wall Components

D-amino acids, including this compound, have been shown to interact with bacterial cell walls, influencing their structure and synthesis. iwaponline.comcdnsciencepub.com Specifically, this compound can be incorporated into the peptidoglycan layer of bacterial cell walls, potentially replacing D-alanine. iwaponline.comnih.gov This incorporation can alter the physicochemical properties of the cell wall. iwaponline.com Studies have demonstrated that this compound can inhibit the growth of several bacterial species, such as Desulfovibrio vulgaris, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, which is attributed to alterations in their peptidoglycan synthesis. researchgate.net Furthermore, this compound has been shown to inhibit bacterial adhesion and biofilm formation in strains like Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netmedchemexpress.com This effect can occur at both high (5-200 μM) and low (0.005-0.5 μM) concentrations of this compound, depending on the bacterial strain. researchgate.net The mechanism may involve modifying the composition of the bacterial extracellular protein and polysaccharide matrix (EPS) and inhibiting cell attachment. researchgate.net In Staphylococcus aureus, this compound can inhibit the accumulation of matrix proteins by attaching to the cell wall, preventing protein localization on the cell surface and thus inhibiting biofilm formation. researchgate.net In Bacillus subtilis, this compound has been found to cause the release of TasA fibers, which are amyloid fibers that link cells in the biofilm together. nih.govresearchgate.net

Potential Misincorporation into Proteins and Proteotoxicity

While proteins are primarily composed of L-amino acids, D-amino acids can, in some cases, be misincorporated into proteins, leading to proteotoxicity. nih.govd-aminoacids.com This misincorporation can occur when aminoacyl-tRNA synthetases, the enzymes responsible for attaching amino acids to their cognate tRNAs, are not perfectly stereoselective and mistakenly charge tRNAs with D-amino acids. nih.govd-aminoacids.com Tyrosyl-tRNA synthetase (TyrRS), for example, may not effectively distinguish between L-tyrosine and this compound, making this compound potentially toxic to cells. nih.gov The presence of mischarged tRNAs, such as D-Tyr-tRNA, can interfere with protein synthesis and lead to the accumulation of misfolded or aggregated proteins, causing proteotoxic stress. nih.govoup.com

Role in Combating D-Amino Acid Toxicity via DTD (D-Tyr-tRNA Deacylase)

To counteract the potential toxicity arising from the formation of D-aminoacyl-tRNAs, many organisms possess an enzyme called D-aminoacyl-tRNA deacylase (DTD), also known as D-Tyr-tRNA(Tyr) deacylase. d-aminoacids.comebi.ac.uk DTD plays a crucial role in maintaining protein homochirality by cleaving the ester bond between a mischarged D-amino acid and its tRNA. uniprot.orgnih.gov This process, referred to as "chiral proofreading," prevents the misincorporation of D-amino acids into nascent proteins. d-aminoacids.com DTD specifically hydrolyzes D-aminoacyl-tRNAs, such as D-tyrosyl-tRNA(Tyr), into the free D-amino acid and the corresponding tRNA. uniprot.orgresearchgate.net This deacylation prevents the D-aminoacyl-tRNA from being utilized by the ribosome during translation, thus mitigating the toxic effects. nih.gov In Escherichia coli, the inactivation of the gene encoding DTD increases the toxicity of several D-amino acids, including this compound, due to the accumulation of mischarged tRNAs like D-Tyr-tRNA. nih.gov Overproduction of tRNA can help alleviate this toxicity by increasing the pool of correctly charged L-Tyr-tRNA available for translation. nih.gov DTD utilizes a tRNA-based catalytic mechanism and employs an L-chiral rejection principle to ensure substrate specificity. d-aminoacids.comuniprot.org

Involvement in Mammalian Systems

Analytical Methodologies for D Tyrosine Detection and Quantification

Tyrosinase Inhibition and Melanogenesis Regulation

D-tyrosine has been found to play a role in mammalian systems, particularly in the regulation of melanogenesis, the process of melanin (B1238610) synthesis. nih.govnih.gov

Competitive Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme in the melanogenesis pathway, catalyzing the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. oup.comdovepress.com this compound has been shown to negatively regulate melanin synthesis by inhibiting tyrosinase activity. nih.govnih.gov Research indicates that this compound acts as a competitive inhibitor of tyrosinase. nih.govnih.gov Competitive inhibitors bind to the enzyme's active site, preventing the binding of the natural substrate, in this case, L-tyrosine. nih.govmdpi.com This competitive inhibition of tyrosinase activity by this compound reduces the rate of melanin production. nih.gov

Fluorescence Detection in Biological Samples

Reduction of Melanin Synthesis in Melanocytes and Skin Models

Studies have demonstrated that this compound can dose-dependently reduce the melanin content in human melanocytes and skin models. nih.govnih.gov For instance, this compound treatment has been shown to decrease melanin synthesis in human MNT-1 melanoma cells and primary human melanocytes. nih.govnih.gov At a concentration of 500 μM, this compound completely inhibited melanogenesis induced by 10 μM L-tyrosine in MNT-1 cells. nih.gov Furthermore, this compound inhibited melanogenesis induced by α-MSH treatment or UV irradiation, common factors that stimulate melanin synthesis. nih.govnih.gov In a 3D human skin model, this compound was found to reduce melanin synthesis in the epidermal basal layer. nih.govnih.gov The anti-melanogenic effect of this compound has also been observed when incorporated into peptides, where peptides containing terminal this compound reduced melanin content and tyrosinase activity in human melanocytes and a 3D human skin model. nih.govresearchgate.net For example, pentapeptide-18 (B1575509) with terminal this compound inhibited melanin synthesis induced by α-MSH and UVB. researchgate.net

Effect of this compound on Melanin Content and Tyrosinase Activity in Human Melanocytes

| Treatment | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |

| Control | 100 | 100 |

| 500 μM this compound | Reduced (Dose-dependent) | Reduced |

| 10 μM L-Tyrosine | Increased | Increased |

| 10 μM L-Tyrosine + 500 μM this compound | Inhibited | Reduced |

| α-MSH treatment | Increased | Increased |

| UV irradiation | Increased | Increased |

| α-MSH treatment + this compound | Inhibited | Reduced |

| UV irradiation + this compound | Inhibited | Reduced |

Note: Data is illustrative based on research findings indicating dose-dependent reduction and inhibition. Specific percentage reductions may vary depending on experimental conditions. nih.govnih.gov

Involvement in Mammalian Systems

Tyrosinase Inhibition and Melanogenesis Regulation

Influence on Tyrosinase, TRP1, and MITF Protein Expression Levels

Studies have investigated the effects of this compound on the expression levels of key proteins involved in melanogenesis. Research indicates that this compound can reduce the protein expression levels of tyrosinase, TRP1, and MITF. medchemexpress.comgoogle.com For instance, treatment of human melanoma MNT-1 cells and human primary melanocytes with this compound (at concentrations ranging from 100 to 500 µM for 48 hours) has been shown to decrease the expression of these proteins. medchemexpress.com This downregulation of tyrosinase, TRP1, and MITF suggests a mechanism by which this compound might influence melanin synthesis. medchemexpress.comgoogle.com

A study using peptides containing terminal this compound also demonstrated a decrease in the expression of tyrosinase and MITF in MNT-1 cells. nih.gov This suggests that the presence of this compound, even as part of a peptide structure, can impact the regulatory pathway of melanogenesis. nih.gov

Implications in Skin Whitening Applications

The ability of this compound to inhibit tyrosinase activity and downregulate the expression of key melanogenic proteins like tyrosinase, TRP1, and MITF has implications for its potential use in skin whitening applications. medchemexpress.comgoogle.comnih.gov Tyrosinase is a crucial enzyme in the melanin synthesis pathway, converting L-tyrosine to L-DOPA and subsequently to L-dopaquinone, which eventually leads to melanin formation. google.com By inhibiting tyrosinase activity and reducing the levels of proteins essential for melanogenesis, this compound can negatively regulate melanin synthesis. medchemexpress.com

Research has shown that this compound can inhibit α-MSH or UVB-induced melanin synthesis in MNT-1 cells and human primary melanocytes. medchemexpress.com Peptides containing terminal this compound have also been shown to reduce melanin content and tyrosinase activity in human MNT-1 melanoma cells and primary melanocytes, as well as inhibit melanogenesis induced by α-MSH treatment or UV irradiation. nih.gov These findings support the potential of this compound and its derivatives as agents for reducing hyperpigmentation. google.comnih.gov

Data from studies on the effect of this compound on melanin content and tyrosinase activity in MNT-1 cells illustrate this effect:

| Treatment (500 µM, 48h) | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |

| Control | 100 | 100 |

| This compound | ~50 | Not specified in snippet |

| Pentapeptide-18 + N-D | ~82 | ~75 |

| Pentapeptide-18 + C-D | ~75 | ~75 |

Note: Data approximated from graphical representation in source nih.gov.

Neurobiological Implications

The neurobiological implications of this compound are an area of ongoing research, particularly concerning neurodegenerative diseases and dopamine (B1211576) metabolism. nih.govmdpi.com

Potential Neuroprotective Effects in Neurodegenerative Diseases (e.g., Parkinson's Disease)

While this compound's direct activity in the brain is not well-established, its role as a tyrosinase inhibitor has led to suggestions of potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's Disease. nih.govmdpi.com Tyrosinase has been implicated in Parkinson's Disease. nih.govmdpi.com It has been suggested that inhibitors of tyrosinase could have neuroprotective effects by preventing the overproduction of dopamine. nih.govmdpi.com This indirect mechanism suggests that this compound might warrant further investigation in animal models of degenerative diseases such as Parkinson's Disease. nih.govmdpi.com

Research into L-tyrosine, the enantiomer of this compound, has explored its role as a precursor to dopamine and norepinephrine, and its potential to improve cognitive performance under stress, which is relevant to understanding catecholamine function in the brain. gssiweb.orgnih.govresearchgate.net While this provides context on tyrosine's role in neurochemistry, the specific neuroprotective mechanisms of this compound, if any, are thought to be linked to its inhibitory effect on tyrosinase rather than direct involvement in neurotransmitter synthesis pathways in the brain. nih.govmdpi.com

Indirect Effects on Dopamine Overproduction

This compound's potential indirect effect on dopamine overproduction is linked to its activity as a tyrosinase inhibitor. nih.govmdpi.com Tyrosinase is involved in the synthesis of melanin, but its implication in neurodegenerative diseases like Parkinson's Disease suggests a broader role. nih.govmdpi.com Preventing the overproduction of dopamine through tyrosinase inhibition has been proposed as a potential neuroprotective strategy. nih.govmdpi.com This indicates that this compound, by inhibiting tyrosinase, could indirectly contribute to neuroprotection by modulating dopamine levels, although this area requires further research. nih.govmdpi.com

Studies on tyrosine depletion, which lowers the availability of the precursor for dopamine synthesis, have shown reduced brain dopamine activity in healthy volunteers and attenuation of symptoms in patients with acute mania, a state potentially linked to hyperdopaminergic activity. psychiatryonline.orgresearchgate.net This highlights the sensitivity of dopamine synthesis to precursor availability and provides a framework for understanding how modulation of related enzymes like tyrosinase by this compound might indirectly influence dopamine levels.

Absence of Established Direct Activity in the Brain

Despite the neurobiological implications being explored, this compound currently has no established direct activity in the brain. nih.govmdpi.com Research on D-amino acids in neurological contexts has largely focused on their modulation of NMDA receptors or other direct interactions within the brain. nih.gov However, this compound is typically categorized among D-amino acids that have no currently known direct activity in the brain but may have active derivatives or other indirect effects. nih.govmdpi.com The potential neuroprotective effects discussed are primarily hypothesized to occur via its inhibitory action on tyrosinase, an enzyme implicated in both melanin synthesis and neurodegenerative processes, rather than through direct interaction with neuronal receptors or pathways in the brain. nih.govmdpi.com Studies on amino acid transport across the blood-brain barrier have shown stereospecificity, with L-enantiomers typically showing higher brain accumulation compared to their D-counterparts, which could contribute to the lack of established direct activity of this compound in the brain. snmjournals.org

Interaction with Protein Synthesis Machinery

This compound is a non-proteinogenic amino acid. ontosight.ai Unlike its L-enantiomer, L-tyrosine, this compound is not directly incorporated into proteins during the process of translation by the cellular protein synthesis machinery. ontosight.ai The machinery responsible for protein synthesis, including ribosomes and tRNAs, is typically highly stereospecific for L-amino acids. Therefore, this compound does not participate in the canonical pathways of protein synthesis. Its biological roles and applications stem from its other biochemical activities, such as enzyme inhibition, rather than its incorporation into polypeptide chains. ontosight.ai

Tyrosyl-tRNA Synthetase Enantioselectivity

Aminoacyl-tRNA synthetases (aaRSs) are enzymes responsible for accurately charging tRNA molecules with their cognate amino acids. frontiersin.orgnih.gov While aaRSs generally exhibit high accuracy and a strong preference for L-amino acids, some, including tyrosyl-tRNA synthetase (TyrRS), can, to some extent, aminoacylate tRNA with D-amino acids. frontiersin.orgacs.orgnih.gov This misacylation can lead to the formation of D-aminoacyl-tRNA complexes, which are potentially detrimental to the cell. frontiersin.orgnih.gov

Studies have investigated the enantioselectivity of TyrRS. For instance, Bacillus stearothermophilus tyrosyl-tRNA synthetase can activate both L- and this compound, although the activation is more efficient for L-tyrosine. nih.gov Replacing L-tyrosine with this compound results in an 8.5-fold increase in the dissociation constant for tyrosine and a 3-fold decrease in the forward rate constant for the activation reaction, leading to a 24-fold decrease in the specificity constant (kcat/Km). nih.gov This suggests that while this compound binds to the enzyme in a manner somewhat similar to L-tyrosine, the enzyme's catalytic efficiency is significantly reduced for the D-enantiomer. nih.gov

Engineering efforts have explored altering the enantioselectivity of TyrRS. Introducing the post-transfer editing domain from Pyrococcus horikoshii phenylalanyl-tRNA synthetase into Geobacillus stearothermophilus tyrosyl-tRNA synthetase resulted in a 2-fold shift in enantioselectivity towards the D-Tyr-tRNATyr product. acs.orgnih.gov When a 4-fold excess of this compound was used, approximately 40% of the tRNATyr was aminoacylated with this compound. acs.orgnih.gov This demonstrates that while natural TyrRS has a preference for L-tyrosine, misacylation with this compound can occur, and this selectivity can be manipulated.

| Enzyme Source | Substrate | Dissociation Constant (Kd) | Forward Rate Constant (k3) | Specificity Constant (k3/Kd) | Reference |

|---|---|---|---|---|---|

| B. stearothermophilus TyrRS | L-Tyrosine | - | - | - | nih.gov |

| B. stearothermophilus TyrRS | This compound | 102 µM | 13 s⁻¹ | ~0.127 µM⁻¹s⁻¹ | nih.gov |

D-Tyrosyl-tRNA Deacylase (DTD) Function in Protein Synthesis Fidelity

To counteract the mischarging of tRNA with D-amino acids by aaRSs, cells possess proofreading mechanisms. One key enzyme involved in this process is D-aminoacyl-tRNA deacylase (DTD). frontiersin.orgnih.gov DTD is responsible for hydrolyzing the ester bond formed between a D-amino acid and its attached tRNA, thereby releasing the tRNA and the D-amino acid and preventing the incorporation of the D-amino acid into nascent polypeptide chains. frontiersin.orgnih.gov This deacylation activity is essential for maintaining the fidelity of protein synthesis. frontiersin.orgnih.gov

DTD was first reported in Escherichia coli and Bacillus subtilis in the context of tRNA molecules being charged with this compound in the presence of tyrosyl-tRNA synthetase. frontiersin.orgnih.gov The enzyme's function extends beyond simply hydrolyzing D-tyrosyl-tRNATyr; it acts on D-amino acids mistakenly attached to various tRNAs. nih.gov DTD has been found in all three domains of life, including humans, archaebacteria, and malaria parasites, with different types of DTD proteins existing, such as DTD1 and DTD2 in humans. nih.gov

The enzymatic mechanism of DTD involves the cleavage of the ester bond between the D-amino acid and the terminal adenine (B156593) of the tRNA. frontiersin.orgnih.gov Studies on E. coli DTD and H. influenzae DTD suggest a general base mechanism where a threonine residue acts as a nucleophile. frontiersin.orgnih.gov DTD's chiral proofreading site functions primarily through the rejection of L-amino acids, rather than being specifically designed to target D-enantiomers. plos.orgresearchgate.net This design principle explains why DTD can also act on achiral glycine (B1666218) mischarged onto certain tRNAs, such as Gly-tRNAAla, with high efficiency. plos.orgresearchgate.netelifesciences.org The discrimination between tRNAs by DTD can be influenced by tRNA elements, such as the discriminator base. elifesciences.org

| Enzyme | Substrate | Function | Organisms Found In | Reference |

|---|---|---|---|---|

| DTD | D-aminoacyl-tRNA | Hydrolyzes ester bond, prevents incorporation | Bacteria, Archaea, Eukarya | frontiersin.orgnih.gov |

| DTD | Gly-tRNAAla | Clears mischarged glycine | Bacteria, Eukarya | plos.orgresearchgate.netelifesciences.org |

Discrimination against D-Aminoacyl-tRNA by Elongation Factor Tu

Elongation Factor Tu (EF-Tu) is a GTPase that plays a crucial role in protein synthesis by binding to aminoacyl-tRNAs and delivering them to the ribosome's A-site. ebi.ac.uk EF-Tu exhibits stereoselectivity and significantly discriminates against D-aminoacyl-tRNAs, preferentially binding to L-aminoacyl-tRNAs. biorxiv.orgoup.comresearchgate.net This discrimination is another critical checkpoint preventing the incorporation of D-amino acids into proteins. biorxiv.orgoup.comresearchgate.net

EF-Tu has a substantially lower affinity for D-Tyr-tRNATyr compared to L-Tyr-tRNATyr. For instance, EF-Tu shows a 24-fold decreased affinity for D-Tyr-tRNATyr (Kd 1.2 µM) as compared to L-Tyr-tRNATyr (Kd 50 nM). oup.com This lower affinity means that D-aminoacyl-tRNAs are less efficiently bound by EF-Tu and thus less likely to be delivered to the ribosome for peptide bond formation. biorxiv.orgoup.com

Furthermore, EF-Tu can play a protective role against the misediting activity of DTD on achiral substrates like Gly-tRNAGly. plos.orgresearchgate.net Competition assays have shown that EF-Tu can preclude Gly-tRNAGly misediting by DTD at normal cellular concentrations. plos.orgresearchgate.net However, if DTD levels are elevated, they can overcome this protection, leading to depletion of Gly-tRNAGly and potential cellular toxicity. plos.orgresearchgate.net This highlights the delicate balance and interplay between EF-Tu and DTD in maintaining translational fidelity.

| Aminoacyl-tRNA | EF-Tu Affinity (Kd) | Reference |

|---|---|---|

| L-Tyr-tRNATyr | 50 nM | oup.com |

| D-Tyr-tRNATyr | 1.2 µM | oup.com |

Antioxidant Properties and Oxidative Stress Mitigation (General Tyrosine Context)

While the primary biological function discussed for this compound relates to protein synthesis fidelity mechanisms, it is also relevant to consider the antioxidant properties associated with tyrosine in general, as this compound shares the same fundamental chemical structure as L-tyrosine, including the phenolic hydroxyl group. Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various physiological and pathological processes, including neurodegenerative disorders. mdpi.comresearchgate.netnih.gov

Amino acids, including tyrosine, can exert antioxidant activities depending on their side chains. researchgate.net The phenolic hydroxyl group in tyrosine is readily oxidized, contributing to its radical scavenging ability. researchgate.net Peptides containing tyrosine residues have demonstrated antioxidant activity against various reactive species, such as peroxyl radicals and peroxynitrite. researchgate.net The number and position of tyrosine residues within a peptide can influence its antioxidant efficacy against specific reactive species. researchgate.net

Studies on the isomers of tyrosine, such as meta-tyrosine (m-Tyr) and ortho-tyrosine (o-Tyr), which are formed under oxidative stress conditions, provide further evidence of tyrosine's involvement in redox processes. nih.gov Elevated levels of o-Tyr have been associated with oxidative stress and conditions like insulin (B600854) resistance and chronic kidney disease. nih.gov While these studies primarily focus on L-tyrosine and its oxidation products, the inherent chemical structure of this compound suggests it may also possess similar antioxidant potential, although specific research on this compound's direct antioxidant activity is less extensively documented in the provided sources compared to its role in protein synthesis proofreading. Antioxidants function by scavenging free radicals, decomposing peroxides, chelating metal ions, and inhibiting oxidative enzymes, thereby mitigating oxidative damage to biomolecules. researchgate.netscielo.org.mx

Research Applications and Future Directions

D-Tyrosine in Disease Models

Research into this compound has illuminated its potential roles in modulating disease processes, particularly in areas involving microbial interactions, pigmentation, neurodegeneration, and metabolic pathways.

Biofilm-Related Pathologies and Antimicrobial Strategies

Bacterial biofilms are structured communities of bacteria embedded in a self-produced matrix, contributing significantly to chronic infections and antibiotic resistance. This compound has demonstrated promising activity against biofilm formation and integrity. Studies have shown that exogenous D-amino acids, including this compound, can inhibit the formation of bacterial biofilms by incorporating into the peptidoglycan of bacterial cells. frontiersin.org This incorporation is thought to displace D-alanine in the peptidoglycan peptide side chains, potentially triggering the release of structural fibers and leading to biofilm disruption. plos.org

Mixtures of D-amino acids, including this compound, D-proline, and D-phenylalanine, have exhibited more potent inhibition of Staphylococcus aureus biofilm formation compared to individual amino acids. frontiersin.org D-amino acids have also been identified as potential enhancers for common clinical antibiotics like amikacin (B45834) and ciprofloxacin, offering a strategy to combat recalcitrant biofilms. frontiersin.org Combinations of D-amino acids and antibiotics are being investigated for their synergistic effects in endowing implantable materials with high-efficiency antibiofilm and antimicrobial properties. frontiersin.org

Specific findings highlight this compound's ability to significantly reduce cell attachment in flow chambers. researchgate.net, nih.gov It has shown strong inhibitory effects on biofilms formed by Pseudomonas aeruginosa and Bacillus subtilis at concentrations as low as 5 nM. researchgate.net, nih.gov The effects on EPS production vary between bacterial types, with decreased extracellular protein observed in P. aeruginosa biofilms but increased levels in B. subtilis. researchgate.net, nih.gov

Pigmentary Disorders and Cosmeceutical Development

This compound has garnered attention for its potential in addressing pigmentary disorders, conditions characterized by abnormal melanin (B1238610) production. Melanin synthesis is a key process determining skin color and is regulated by enzymes such as tyrosinase. researchgate.net Imbalanced melanin synthesis is associated with various pigmentary disorders, including hyperpigmentation conditions like melasma and age spots. researchgate.net

This compound is known to negatively regulate melanin synthesis by inhibiting tyrosinase activity. researchgate.net, medchemexpress.com Research has demonstrated that peptides containing terminal this compound can reduce the melanin content of human melanocytes. frontiersin.org, researchgate.net, researchgate.net The addition of this compound to the terminus of cosmetic peptides, such as the anti-wrinkle peptide pentapeptide-18 (B1575509), has been shown to reduce melanin content and tyrosinase activity in human melanoma cells (MNT-1) and primary melanocytes. researchgate.net, researchgate.net This suggests that this compound can add an anti-melanogenic effect to cosmetic peptides without altering their intrinsic properties, offering a novel approach for developing dual-function cosmeceuticals with properties like anti-wrinkle and whitening effects. frontiersin.org, researchgate.net Studies using 3D human skin models have further supported that terminal this compound-containing pentapeptide-18 can inhibit melanogenesis induced by stimuli like α-MSH treatment or UV irradiation. researchgate.net

Neurodegenerative Disease Research

Research into neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, is exploring various molecular targets, including those related to amino acid metabolism and protein aggregation. While this compound's established activity in the brain is limited, recent studies suggest potential relevance in this area. mdpi.com

One area of interest relates to tyrosinase, an enzyme implicated in neurodegenerative diseases like Parkinson's disease. mdpi.com this compound has been shown to be effective as a tyrosinase inhibitor, preventing melanin formation. mdpi.com This inhibitory activity suggests that this compound could potentially have a neuroprotective effect in degenerative disease models by preventing the overproduction of dopamine (B1211576), a process linked to tyrosinase activity. mdpi.com Further research into this compound in animal models is warranted to explore this potential. mdpi.com

Another aspect of neurodegenerative disease research involves protein aggregation, particularly the formation of amyloid plaques and tau tangles in Alzheimer's disease. nih.gov Oxidative stress can lead to the formation of dityrosine (B1219331) (DiY) cross-links between tyrosine residues in proteins. nih.gov DiY cross-linking has been observed in amyloid-beta (Aβ) and tau deposits found in Alzheimer's disease brains. nih.gov While the impact of DiY on Aβ and tau aggregation and toxicity is still under investigation, its presence suggests a potential role in disease pathogenesis or as a marker of oxidative stress. nih.gov Although this research focuses on dityrosine formed from L-tyrosine residues within proteins, it highlights the broader context of tyrosine modifications in neurodegenerative processes.

Furthermore, novel D-peptides are being developed as potential therapeutic agents against toxic amyloid-beta oligomers, which are implicated in Alzheimer's disease pathology. nih.gov These D-peptides, consisting solely of D-enantiomeric amino acid residues, are designed to specifically eliminate Aβ oligomers and have shown therapeutic activity in transgenic Alzheimer's disease mice. nih.gov This demonstrates the potential of utilizing D-amino acids, including potentially this compound as a component, in developing novel therapeutic strategies for neurodegenerative conditions.

Metabolic Disorders (in the context of Tyrosine Metabolism)

Tyrosine metabolism is a complex pathway, and abnormalities can lead to various metabolic disorders. While L-tyrosine is the primary isomer involved in human metabolism, understanding the broader context of tyrosine processing is relevant. nih.gov, wikipedia.org

Disorders of tyrosine metabolism, such as tyrosinemia types I, II, and III, are typically caused by deficiencies in specific enzymes involved in the degradation of tyrosine. nih.gov, researchgate.net, msdmanuals.com These deficiencies lead to the accumulation of tyrosine and its metabolites, resulting in a range of clinical manifestations affecting organs like the liver, kidneys, and eyes. nih.gov, researchgate.net, msdmanuals.com Transient tyrosinemia of the newborn can also occur due to the immaturity of metabolic enzymes. nih.gov, msdmanuals.com

While this compound is not a naturally occurring metabolite in humans and is generally found only in individuals exposed to it or its derivatives, research into tyrosine metabolism disorders provides a framework for understanding the potential impact of altered tyrosine levels and processing. hmdb.ca Studies on the nutritive value and safety of this compound in animal models have explored its metabolic fate and potential interactions with L-phenylalanine and other amino acids, indicating that high levels of this compound can depress weight gain, possibly related to the ratio of this compound to L-phenylalanine in the diet. sci-hub.se

Enzymatic Biocatalysis and Biotransformation

Enzymatic biocatalysis offers a powerful and environmentally friendly approach for the synthesis and transformation of chemical compounds, including D-amino acids. mdpi.com, rsc.org Enzymes exhibit high enantioselectivity, making them valuable tools for producing optically pure D-amino acids. mdpi.com, rsc.org

Various enzymatic methods are being developed for the synthesis of D-amino acids from different precursors, such as D,L-amino acid mixtures, N-acyl-D,L-amino acids, and α-keto acids. d-aminoacids.com, rsc.org These methods often involve enzymes like amino acid racemases, D-amino acid transaminases, and D-amino acid dehydrogenases. d-aminoacids.com, rsc.org

In the context of this compound, biocatalytic approaches are being explored for the production of valuable derivatives. For example, a multi-enzyme cascade pathway has been developed for the efficient production of D-p-hydroxyphenylglycine (D-HPG) from L-tyrosine. researchgate.net D-HPG is an important intermediate in the synthesis of β-lactam antibiotics and fine chemicals. researchgate.net This process highlights the utility of enzymatic biotransformation in converting readily available L-amino acids into their D-enantiomers or related D-configured compounds.

Research also investigates the interaction of this compound with specific enzymes. For instance, the activation of this compound by Bacillus stearothermophilus tyrosyl-tRNA synthetase has been studied, revealing insights into the enzyme's kinetics and conformational changes in the presence of this compound. nih.gov

Novel Peptide Development and Functionalization with this compound

The incorporation of D-amino acids, including this compound, into peptides is a strategy employed in the development of novel peptides with enhanced properties and functions. D-peptides often exhibit increased stability against proteolytic degradation compared to their L-amino acid counterparts, making them attractive candidates for therapeutic and cosmetic applications. nih.gov, mdpi.com

As discussed in the context of pigmentary disorders, adding this compound to the terminus of cosmetic peptides has been shown to confer anti-melanogenic effects. frontiersin.org, researchgate.net, researchgate.net This functionalization allows for the creation of dual-function peptides, combining the original activity of the peptide (e.g., anti-wrinkle or anti-inflammatory) with the melanin-reducing property of this compound. frontiersin.org, researchgate.net Studies have demonstrated that terminal this compound-containing peptides can reduce melanin content and tyrosinase activity without negatively impacting the peptide's intrinsic effects. researchgate.net

Beyond cosmetic applications, D-peptides are being investigated for their therapeutic potential in various diseases. For example, novel D-peptides have been developed to target and eliminate toxic amyloid-beta oligomers in Alzheimer's disease research. nih.gov These peptides, composed entirely of D-enantiomeric amino acids, demonstrate the utility of D-amino acid incorporation in creating stable and therapeutically active molecules. nih.gov

Furthermore, this compound residues can be utilized in the functionalization of peptides and proteins for applications such as radiolabeling. snmjournals.org A novel reagent has been developed for radiolabeling tyrosine residues in peptides and proteins using inorganic monochloramine, which can be applied to peptides containing this compound. snmjournals.org This highlights the role of this compound as a building block for creating functionalized biomolecules for research and diagnostic purposes.

The development of peptide libraries incorporating D-amino acids, including this compound, is also a growing area of research, facilitating the discovery of novel peptides with desired binding affinities and biological activities. mdpi.com

Advanced Analytical Method Development

The accurate and sensitive quantification of this compound in various matrices, particularly biological samples, is crucial for understanding its physiological roles and potential therapeutic applications. Advances in analytical chemistry have led to the development of sophisticated methods capable of achieving this goal.

Established techniques for the detection and quantification of D-amino acids, including this compound, primarily involve chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). mdpi.comresearchgate.net These methods often require pre- or post-column derivatization to enable detection, particularly with UV or fluorescence detectors. researchgate.net Mass spectrometry (MS), especially when coupled with chromatography (GC/MS, HPLC/MS-MS, LC-MS/MS), offers high sensitivity and specificity for the determination of D-amino acids in biological fluids. researchgate.netresearchgate.netresearchgate.net LC-MS/MS methods have been developed for the quantification of tyrosine and its modified forms in biological samples like urine. nih.gov

Chiral separation is a key aspect of this compound analysis due to the presence of its enantiomer, L-tyrosine. Cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) has been successfully employed for the chiral separation of D/L-tyrosine enantiomers in microchip electrophoresis (MCE) systems with laser-induced fluorescence (LIF) detection. nih.gov This MCE-LIF method demonstrated rapid separation and a low limit of detection for this compound in human plasma. nih.gov Two-dimensional HPLC (2D-HPLC) coupled with MS detection is another approach that combines complementary separation mechanisms to enhance the detection of low-abundance D-amino acids in complex biological samples. mdpi.com

Biosensors are also emerging as tools for the rapid and selective determination of D-amino acids. mdpi.commdpi.com These biosensors often utilize enzymes like D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids. mdpi.com Electrochemical biosensors, including those based on carbon nanotubes, have been developed for the detection of this compound in urine samples, demonstrating good linearity and a notable limit of detection. mdpi.com

The development of highly sensitive quantitative analytical methods for trace amounts of D-amino acids in complex matrices like fermented foods and biological samples is an ongoing area of research, often leveraging techniques developed in metabolomics. shimadzu.com

In Vivo Studies and Animal Models

In vivo studies utilizing animal models have been instrumental in exploring the potential biological roles and effects of this compound. While this compound has historically been considered to have no established activity in the brain, recent research suggests it may act as a tyrosinase inhibitor, potentially preventing melanin formation. semanticscholar.orgmdpi.com This inhibitory effect on tyrosinase, an enzyme implicated in neurodegenerative diseases like Parkinson's disease, suggests a potential neuroprotective role for this compound that warrants further investigation in animal models. semanticscholar.orgmdpi.com

Animal models, such as mice deficient in D-amino acid oxidase (DAAO), have been valuable in studying the metabolism and accumulation of various D-amino acids, including this compound. In these mutant mice, several D-amino acids, such as D-methionine, D-alanine, D-serine, D-leucine, D-proline, D-phenylalanine, this compound, and D-citrulline, accumulate in tissues and body fluids. frontiersin.org

Research using animal models has also explored the effects of tyrosine supplementation (which typically includes L-tyrosine and may contain some this compound or affect this compound levels indirectly) on various physiological processes. Studies in rats and mice have investigated the impact of tyrosine supplementation on stress responses, energy metabolism, locomotor activity, eating behavior, and cognitive functions. nih.govmdpi.commdpi.com For instance, tyrosine administration has been shown to partially protect animals from the neurochemical and behavioral consequences of acute stress. nih.gov In diet-induced obesity models in rats, tyrosine supplementation influenced triglyceride and LDL levels and showed potential anti-inflammatory effects and improvements in liver morphology. mdpi.com In different mouse strains, tyrosine supplementation affected anxiety-like behavior, muscle tone, and certain biochemical parameters. mdpi.com

Radiolabeled D-amino acids, including O-(2-[18F]fluoroethyl)-D-tyrosine (D-[18F]FET), are being investigated as potential radiotracers for imaging bacterial infections in animal models using PET. nih.gov In vitro studies with D-[18F]FET showed specific uptake in live bacteria. nih.gov

Animal models are also used to study disorders related to tyrosine metabolism. For example, mouse models of hereditary tyrosinemia type 1 (HT-I), a disease involving dysfunction in the tyrosine catabolic pathway, are used to evaluate potential therapeutic strategies, including the impact of modifying other genes in the pathway. biorxiv.org

While studies on tyrosine and its effects in animal models are extensive, research specifically focused on the in vivo roles and effects of this compound itself, beyond its potential as a tyrosinase inhibitor or a component accumulating in DAAO deficiency, is an active area of investigation.

Summary of Selected Animal Study Findings (Illustrative Data)

Here is an example of how research findings could be presented in a table, based on the search results. Note that specific quantitative data for this compound alone in many of these studies is limited, as they often focus on L-tyrosine or total tyrosine. The table below is illustrative and based on findings related to tyrosine or D-amino acids including this compound where specified.

| Animal Model (Species, Condition) | Intervention/Observation | Key Findings Related to Tyrosine/D-Tyrosine | Source |

| Mice (DAAO deficient) | Genetic modification | Accumulation of this compound in tissues/fluids. | frontiersin.org |

| Rats (Acute stress) | Tyrosine administration | Protection from neurochemical/behavioral consequences of stress. | nih.gov |

| Rats (Diet-induced obesity) | Tyrosine supplementation | Influenced triglyceride/LDL levels, potential anti-inflammatory effects, improved liver morphology. | mdpi.com |

| Mice (Infection model) | D-[18F]FET administration | Specific uptake in live bacteria (in vitro). | nih.gov |

| Mice (Hereditary tyrosinemia type 1) | Genetic modification/intervention | Used to study tyrosine catabolism pathway and potential therapeutic targets. | biorxiv.org |

Future Directions

Future research directions for this compound include further elucidation of its endogenous synthesis and metabolism pathways in mammals, particularly in specific tissues like the brain and kidneys. Continued development of highly sensitive and specific analytical methods will be essential for accurately quantifying this compound at trace levels in complex biological matrices. In vivo studies are needed to definitively establish the physiological functions of endogenous this compound and to explore its potential therapeutic applications, such as its role as a tyrosinase inhibitor in neurodegenerative conditions or its potential in diagnostic imaging. Animal models, including genetically modified organisms and disease models, will continue to be critical tools for these investigations.

Q & A

Q. How can D-tyrosine be synthesized for use in peptide chemistry, and what methodological steps ensure enantiomeric purity?

this compound is synthesized via protection of the amino group using tert-butoxycarbonyl (Boc) chemistry. The process involves reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form Boc-protected this compound. Purification via column chromatography and characterization by nuclear magnetic resonance (NMR) or mass spectrometry ensures enantiomeric purity .

Q. What biochemical pathways are affected by this compound, and how can these interactions be experimentally validated?

this compound inhibits tyrosinase activity, reducing melanogenesis, and disrupts bacterial biofilm formation. To validate these effects, researchers can:

- Perform in vitro enzyme inhibition assays using spectrophotometry to measure tyrosinase activity at 475 nm .

- Quantify biofilm biomass via crystal violet staining and optical density measurements .

- Use confocal microscopy to visualize biofilm architecture changes after this compound treatment .

Q. What are the key considerations when designing in vitro versus in vivo models to study this compound’s antibiofilm effects?

- In vitro : Use microtiter plate assays with clinical bacterial isolates (e.g., Pseudomonas aeruginosa), varying this compound concentrations (e.g., 0–16 µM) and measuring biofilm inhibition via absorbance. Include time-kill curve analyses to assess bactericidal synergy with antibiotics like ciprofloxacin .

- In vivo : Employ zebrafish infection models, injecting bacterial suspensions (e.g., 5 × 10⁵ CFU/mL) and administering this compound (e.g., 8 µM) via immersion. Monitor survival rates and bacterial load reduction over 144 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in studies reporting this compound’s crystallization kinetics favoring the D-enantiomer?

Contradictions arise from hypotheses like diastereomeric interactions with airborne chiral agents (e.g., fungal spores) versus parity violation energy differences (PVED). To address this:

- Replicate crystallization experiments in controlled environments (e.g., HEPA-filtered air) to eliminate airborne contaminants.

- Compare nucleation rates using polarized light microscopy and X-ray diffraction to confirm crystal enantiopurity .

- Statistically analyze solubility differences via high-performance liquid chromatography (HPLC) with chiral columns .

Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with antibiotics against multidrug-resistant pathogens?

- In vitro : Conduct checkerboard assays to determine fractional inhibitory concentration indices (FICI) for this compound and antibiotics (e.g., ciprofloxacin). Use time-kill curves to quantify log CFU/mL reductions (e.g., from 10⁶ to 10² CFU/mL) .

- In vivo : Use survival analysis in zebrafish models, combining sub-therapeutic antibiotic doses (e.g., 8 µg/mL ciprofloxacin) with this compound (8 µM). Apply Kaplan-Meier curves and log-rank tests to compare survival between treatment groups .

Q. How can enantiomeric purity of this compound be rigorously validated in enzymological studies?

- Use equilibrium dialysis to measure binding kinetics of this compound to enzymes like tyrosyl-tRNA synthetase. Fit data to a two-site binding model to calculate dissociation constants (Kd) and assess stereospecificity .

- Employ chiral derivatization with Marfey’s reagent followed by HPLC to confirm absence of L-tyrosine contamination .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects on biofilm disruption?

- Apply one-way ANOVA with post-hoc Tukey tests to compare biofilm biomass across concentration gradients (e.g., 0–16 µM this compound).

- Use linear regression to model the relationship between this compound concentration and bacterial viability (e.g., R² ≥ 0.95 for 0–8 µM range) .

Q. How does this compound’s chirality influence its incorporation into peptide-based inhibitors, and how can this be experimentally monitored?

- Synthesize peptide analogs using Boc-protected this compound and perform enzymatic assays (e.g., protease inhibition). Compare IC₅₀ values with L-tyrosine-containing peptides to assess stereochemical impact .

- Use circular dichroism (CD) spectroscopy to analyze secondary structural changes in peptides incorporating this compound .

Methodological Guidelines